molecular formula C14H15N3O B5785810 4-(dimethylamino)-N-3-pyridinylbenzamide

4-(dimethylamino)-N-3-pyridinylbenzamide

Cat. No. B5785810
M. Wt: 241.29 g/mol
InChI Key: OVPPLKRODGWRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-3-pyridinylbenzamide, also known as DMAPB, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to cancer, inflammation, and oxidative stress.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-3-pyridinylbenzamide is not fully understood, but it is believed to act through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects
This compound has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in protecting cells from oxidative damage and reducing inflammation.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N-3-pyridinylbenzamide has several advantages in laboratory experiments, including its high solubility in water and stability under various conditions. However, the limitations of this compound include its high cost and limited availability, which can hinder its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 4-(dimethylamino)-N-3-pyridinylbenzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of the synergistic effects of this compound with other compounds in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and oxidative stress. While more research is needed to fully understand its mechanism of action and potential applications, this compound represents a promising avenue for future research in the field of pharmacology.

Synthesis Methods

The synthesis of 4-(dimethylamino)-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with dimethylamine and 4-fluorobenzoyl chloride. The resulting product is then subjected to purification and crystallization processes to obtain pure this compound.

Scientific Research Applications

4-(dimethylamino)-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that this compound can inhibit the growth of breast cancer cells and reduce the size of tumors in mice.
Inflammation is a common factor in many diseases, and this compound has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to reduce oxidative stress, which is a contributing factor in many chronic diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(dimethylamino)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(2)13-7-5-11(6-8-13)14(18)16-12-4-3-9-15-10-12/h3-10H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPPLKRODGWRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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